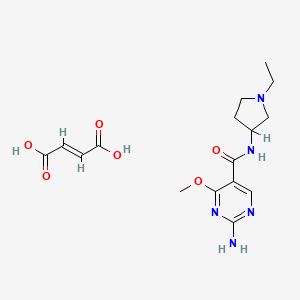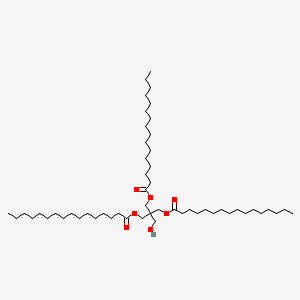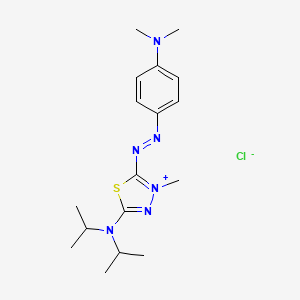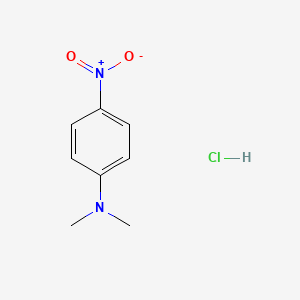
2-amino-N-(1-ethylpyrrolidin-3-yl)-4-methoxypyrimidine-5-carboxamide;(E)-but-2-enedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-N-(1-ethylpyrrolidin-3-yl)-4-methoxypyrimidine-5-carboxamide;(E)-but-2-enedioic acid is a complex organic compound that features a pyrimidine ring substituted with an amino group, a methoxy group, and a carboxamide group This compound also contains a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle The presence of the (E)-but-2-enedioic acid moiety adds further complexity to its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(1-ethylpyrrolidin-3-yl)-4-methoxypyrimidine-5-carboxamide;(E)-but-2-enedioic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions.
Introduction of the methoxy group: This step involves the methylation of the pyrimidine ring using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Formation of the carboxamide group: This can be accomplished by reacting the intermediate with an appropriate amine, such as ethylamine, under suitable conditions.
Formation of the pyrrolidine ring: This step involves the cyclization of an appropriate precursor, such as a 1,4-diketone, in the presence of ammonia or a primary amine.
Introduction of the (E)-but-2-enedioic acid moiety: This can be achieved through the reaction of the intermediate with maleic anhydride under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-N-(1-ethylpyrrolidin-3-yl)-4-methoxypyrimidine-5-carboxamide;(E)-but-2-enedioic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction of this compound can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino and methoxy groups on the pyrimidine ring can undergo nucleophilic substitution reactions with appropriate nucleophiles.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, or alcohols
Hydrolysis: Acidic or basic conditions
Major Products
Oxidation: Oxidized derivatives of the pyrimidine ring
Reduction: Reduced derivatives of the pyrimidine ring
Substitution: Substituted derivatives with various functional groups
Hydrolysis: Carboxylic acid and amine derivatives
Wissenschaftliche Forschungsanwendungen
2-amino-N-(1-ethylpyrrolidin-3-yl)-4-methoxypyrimidine-5-carboxamide;(E)-but-2-enedioic acid has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a scaffold for the design and synthesis of novel drug candidates with potential therapeutic applications.
Biological Research: It can be used as a tool compound to study various biological processes and pathways, including enzyme inhibition and receptor binding.
Chemical Biology: This compound can be used to probe the structure-activity relationships of various biological targets.
Industrial Applications: It can be used in the development of new materials and catalysts for various industrial processes.
Wirkmechanismus
The mechanism of action of 2-amino-N-(1-ethylpyrrolidin-3-yl)-4-methoxypyrimidine-5-carboxamide;(E)-but-2-enedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact molecular pathways involved may vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-4-methoxypyrimidine-5-carboxamide: Lacks the pyrrolidine ring and (E)-but-2-enedioic acid moiety.
N-(1-ethylpyrrolidin-3-yl)-4-methoxypyrimidine-5-carboxamide: Lacks the amino group on the pyrimidine ring.
2-amino-N-(1-ethylpyrrolidin-3-yl)-pyrimidine-5-carboxamide: Lacks the methoxy group on the pyrimidine ring.
Uniqueness
The presence of both the pyrrolidine ring and the (E)-but-2-enedioic acid moiety in 2-amino-N-(1-ethylpyrrolidin-3-yl)-4-methoxypyrimidine-5-carboxamide;(E)-but-2-enedioic acid makes it unique compared to other similar compounds. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Eigenschaften
CAS-Nummer |
84332-17-2 |
|---|---|
Molekularformel |
C16H23N5O6 |
Molekulargewicht |
381.38 g/mol |
IUPAC-Name |
2-amino-N-(1-ethylpyrrolidin-3-yl)-4-methoxypyrimidine-5-carboxamide;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C12H19N5O2.C4H4O4/c1-3-17-5-4-8(7-17)15-10(18)9-6-14-12(13)16-11(9)19-2;5-3(6)1-2-4(7)8/h6,8H,3-5,7H2,1-2H3,(H,15,18)(H2,13,14,16);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
JGJKDXAVNJHAAJ-WLHGVMLRSA-N |
Isomerische SMILES |
CCN1CCC(C1)NC(=O)C2=CN=C(N=C2OC)N.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CCN1CCC(C1)NC(=O)C2=CN=C(N=C2OC)N.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-[(1,3-Dimethyl-3-pyrrolidinyl)methyl]-10H-phenothiazine monohydrochloride](/img/structure/B15181393.png)







![1-Methyl-4-piperidinyl 2-[[7-(trifluoromethyl)quinolin-4-YL]amino]benzoate](/img/structure/B15181452.png)
![calcium;(2R,3S,4R,5R)-6-[2-[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoate](/img/structure/B15181455.png)
![(E)-but-2-enedioic acid;2-(dimethylamino)-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B15181463.png)



